(S)-1-[4-(2-Methylbutyl)phenyl]ethanone
CAS No.:
Cat. No.: VC18467599
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O |
|---|---|
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 1-[4-[(2S)-2-methylbutyl]phenyl]ethanone |
| Standard InChI | InChI=1S/C13H18O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h5-8,10H,4,9H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | ITHIIFBKLUBIIB-JTQLQIEISA-N |
| Isomeric SMILES | CC[C@H](C)CC1=CC=C(C=C1)C(=O)C |
| Canonical SMILES | CCC(C)CC1=CC=C(C=C1)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(S)-1-[4-(2-Methylbutyl)phenyl]ethanone has the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . The (S)-configuration at the chiral center of the 2-methylbutyl chain distinguishes it from its enantiomer. The compound’s IUPAC name reflects its substitution pattern: the phenyl ring is para-substituted with a 2-methylbutyl group, while the acetyl group (-COCH₃) occupies the remaining position.
Key structural descriptors include:
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Exact Mass: 190.136 Da
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Topological Polar Surface Area (PSA): 17.07 Ų
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LogP (Octanol-Water Partition Coefficient): 3.48 , indicating moderate hydrophobicity.
Synthesis and Manufacturing
Enantioselective Synthesis
Modern asymmetric synthesis strategies for chiral aryl ketones often employ catalytic enantioselective methods. For example, the use of chiral auxiliaries or organocatalysts could induce the desired (S)-configuration during the formation of the 2-methylbutyl side chain. A patent detailing the synthesis of a structurally related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, demonstrates the utility of Grignard reagents in ketone formation . Although this patent focuses on a pyridine-containing analog, its reaction conditions—such as the use of tert-butylmagnesium chloride in tetrahydrofuran (THF) at 65°C —may inform analogous approaches for (S)-1-[4-(2-Methylbutyl)phenyl]ethanone.
Process Optimization and Yield
Physicochemical Properties
Solubility and Reactivity
The compound’s LogP value of 3.48 implies limited solubility in polar solvents like water but moderate solubility in organic solvents such as dichloromethane or ethyl acetate. The acetyl group’s electrophilic carbonyl carbon renders the compound susceptible to nucleophilic attack, enabling reactions such as:
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Reduction to secondary alcohols using agents like sodium borohydride.
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Condensation with amines to form imines or enamines.
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